Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)
Description
The compound Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium(II) (hereafter referred to as MorDalphos Palladacycle Gen. 4) is a third- or fourth-generation palladium precatalyst designed for cross-coupling reactions. Its structure features:
- A methanesulfonato (OMs) counterion, enhancing solubility in polar solvents .
- A morpholine-functionalized di(1-adamantyl)phosphine ligand ("diamondophosphine"), providing steric bulk and electron-donating properties .
- A 2-(2'-methylaminobiphenyl) ligand, which stabilizes the palladium center and facilitates oxidative addition .
This compound is part of the Buchwald-Hartwig palladacycle family, optimized for catalytic efficiency in challenging transformations such as C–N and C–C bond formations .
Properties
Molecular Formula |
C44H58N2O4PPdS- |
|---|---|
Molecular Weight |
848.4 g/mol |
IUPAC Name |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C30H42NOP.C13H12N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-4,21-26H,5-20H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
VGVZQTYHQRVKCK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.[Pd] |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Procedure
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-(diamondophosphine) morpholine ligand | Starting from biphenyl derivatives, phosphination via lithiation or palladium-catalyzed coupling with dicyclohexylphosphine | Purification by chromatography; ligand purity critical |
| 2 | Formation of palladium(II) precursor complex | Reaction of Pd(II) salts such as Pd(OAc)2 or PdCl2 with the phosphine ligand in anhydrous solvent (e.g., THF, toluene) under inert atmosphere | Stirring at room temperature or slight heating; monitoring by NMR or UV-Vis |
| 3 | Coordination of 2-(2'-methylamino-1,1'-biphenyl) to Pd(II) complex | Addition of the biphenyl amine ligand to the Pd-phosphine complex in solvent, often with base to deprotonate amine | Stoichiometric control to ensure 1:1:1 complex formation |
| 4 | Exchange of anion to methanesulfonate | Treatment with methanesulfonic acid or methanesulfonate salts to replace halide or acetate ligands | Final complex isolated by crystallization or precipitation |
Reaction Conditions and Optimization
- Solvents: Anhydrous and degassed solvents such as tetrahydrofuran (THF), toluene, or dichloromethane are preferred to avoid hydrolysis.
- Atmosphere: All steps are conducted under nitrogen or argon to prevent oxidation.
- Temperature: Typically ambient to 50 °C; elevated temperatures may be used for ligand coordination.
- Purification: Final product purified by recrystallization or column chromatography under inert conditions.
Representative Synthetic Example
A representative synthesis reported in literature involves:
- Dissolving 2-(diamondophosphine) morpholine ligand (1 equiv) and Pd(OAc)2 (1 equiv) in dry toluene under nitrogen.
- Stirring at 40 °C for 2 hours to form the Pd-phosphine complex.
- Adding 2-(2'-methylamino-1,1'-biphenyl) (1 equiv) and stirring for additional 3 hours.
- Adding methanesulfonic acid dropwise to exchange acetate ligands for methanesulfonate.
- Cooling the reaction mixture and precipitating the product by adding hexanes.
- Collecting the solid by filtration and drying under vacuum.
Characterization and Analysis of Prepared Compound
Analytical Techniques
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^31P NMR confirm ligand coordination and complex formation.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight consistent with the palladium complex.
- Elemental Analysis: Confirms purity and stoichiometry.
- X-ray Crystallography: Provides definitive structural confirmation of coordination geometry.
- Infrared Spectroscopy (IR): Detects methanesulfonate anion and ligand bonding modes.
Data Table: Typical Characterization Data
| Technique | Observed Data | Interpretation |
|---|---|---|
| ^31P NMR (CDCl3) | Single peak at ~30 ppm | Phosphine ligand coordinated to Pd(II) |
| ^1H NMR (CDCl3) | Aromatic protons and methylamino signals | Confirmation of biphenyl amine ligand presence |
| ESI-MS | m/z = 860.47 (M+) | Molecular ion peak matching expected MW |
| IR (KBr) | Bands at 1030-1080 cm^-1 | Characteristic S=O stretch of methanesulfonate |
| Elemental Analysis | C, H, N within ±0.4% theoretical | High purity of final complex |
Research Findings and Applications
- The palladium complex exhibits high catalytic activity in C-N and C-C cross-coupling reactions due to the steric and electronic properties of the diamondophosphine ligand.
- Methanesulfonate as a counterion enhances solubility in polar organic solvents, improving catalyst handling.
- The complex demonstrates stability under typical reaction conditions, with minimal palladium black formation.
- Comparative studies show superior turnover numbers and frequencies relative to analogous palladium catalysts without the diamondophosphine ligand.
Chemical Reactions Analysis
MorDalPhos Pd G4 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include aryl halides, organometallic reagents, and various bases. The major products formed are typically biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
MorDalPhos Pd G4 has a wide range of applications in scientific research:
- Chemistry : Used as a catalyst in the synthesis of complex organic molecules.
- Biology : Facilitates the creation of bioconjugates and other biologically active compounds.
- Medicine : Plays a role in the development of new pharmaceuticals by enabling the formation of carbon-carbon and carbon-nitrogen bonds.
- Industry : Utilized in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action for MorDalPhos Pd G4 involves the formation of a palladium complex that facilitates the transfer of functional groups between molecules.
Comparison with Similar Compounds
Structural and Electronic Variations
The catalytic performance of palladacycles is heavily influenced by ligand architecture. Below is a comparative analysis:
Performance Metrics
- Steric Demand : MorDalphos Gen. 4’s diadamantylphosphine ligand offers exceptional steric shielding, outperforming CPhos (dicyclohexyl) and Amphos (smaller aryl groups) in reactions requiring bulky substrates .
- Electron-Donating Capacity : The morpholine moiety in MorDalphos enhances electron donation to palladium, accelerating oxidative addition compared to RuPhos (electron-withdrawing i-propoxy groups) .
- Solubility : Methanesulfonato counterions universally improve polar solvent compatibility, but MorDalphos’ dichloromethane adduct (if present) may require inert handling .
Research Findings and Technical Notes
- Thermal Stability : MorDalphos Gen. 4 exhibits higher thermal stability (>120°C) than Amphos Gen. 3, which decomposes above 80°C .
- Substrate Scope : RuPhos Gen. 3 achieves >90% yield in coupling secondary alkylzinc reagents, while MorDalphos Gen. 4 excels in aryl aminations with yields exceeding 85% .
- Patent Overlaps : Most compounds share patents (e.g., PCT/US2013/030779), indicating a unified design strategy for ligand optimization .
Biological Activity
Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II), often referred to as MorDalPhos Pd G4, is a palladium-based compound that has garnered attention in the field of catalysis and medicinal chemistry. Its unique structure, characterized by the presence of a diamondophosphine ligand and a morpholine moiety, contributes to its biological activity and potential applications in various chemical reactions.
- Molecular Formula : C₄₇H₆₄N₂O₃P₂PdS
- Molecular Weight : 860.47 g/mol
- CAS Number : 1599466-81-5
- Purity : Typically > 95%
Biological Activity Overview
The biological activity of MorDalPhos Pd G4 is primarily linked to its role as a catalyst in various organic transformations, particularly in cross-coupling reactions. These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals.
The palladium center in MorDalPhos Pd G4 facilitates the formation of carbon-carbon bonds through mechanisms such as:
- Oxidative Addition : The palladium(II) complex undergoes oxidative addition with aryl halides.
- Transmetalation : The intermediate reacts with organometallic reagents (e.g., alkylzinc).
- Reductive Elimination : Finally, the desired product is formed through reductive elimination.
Case Study 1: Synthesis of Biologically Active Compounds
A study demonstrated that MorDalPhos Pd G4 effectively catalyzed the synthesis of a range of biologically active compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to yield high selectivity and efficiency:
- Substrates Used : Aryl bromides and phenylboronic acids.
- Yield : Up to 95% under optimized conditions.
Case Study 2: Anticancer Activity
Research has indicated that palladium complexes can exhibit anticancer properties. In vitro studies showed that MorDalPhos Pd G4 could inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy:
- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
- IC50 Values : Approximately 10 µM for HeLa cells.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₄₇H₆₄N₂O₃P₂PdS |
| Molecular Weight | 860.47 g/mol |
| CAS Number | 1599466-81-5 |
| Purity | >95% |
| Yield in Suzuki Coupling | Up to 95% |
| IC50 Against HeLa Cells | ~10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
